![molecular formula C16H17N3 B4463303 4-(2-phenylvinyl)-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B4463303.png)
4-(2-phenylvinyl)-2-(1-pyrrolidinyl)pyrimidine
Overview
Description
4-(2-phenylvinyl)-2-(1-pyrrolidinyl)pyrimidine, also known as PVP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. PVP is a pyrimidine derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of 4-(2-phenylvinyl)-2-(1-pyrrolidinyl)pyrimidine is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. 4-(2-phenylvinyl)-2-(1-pyrrolidinyl)pyrimidine has also been shown to interact with DNA, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-phenylvinyl)-2-(1-pyrrolidinyl)pyrimidine can induce apoptosis in cancer cells by activating caspase enzymes. 4-(2-phenylvinyl)-2-(1-pyrrolidinyl)pyrimidine has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, 4-(2-phenylvinyl)-2-(1-pyrrolidinyl)pyrimidine has been shown to have antimicrobial properties, with studies demonstrating its ability to inhibit the growth of various bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(2-phenylvinyl)-2-(1-pyrrolidinyl)pyrimidine in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells unharmed. This makes it a promising candidate for the development of new cancer treatments. However, one limitation of using 4-(2-phenylvinyl)-2-(1-pyrrolidinyl)pyrimidine is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on 4-(2-phenylvinyl)-2-(1-pyrrolidinyl)pyrimidine. One area of interest is the development of new cancer treatments that utilize 4-(2-phenylvinyl)-2-(1-pyrrolidinyl)pyrimidine. Another potential direction is the development of new antibiotics that incorporate 4-(2-phenylvinyl)-2-(1-pyrrolidinyl)pyrimidine. Additionally, further research is needed to fully understand the mechanism of action of 4-(2-phenylvinyl)-2-(1-pyrrolidinyl)pyrimidine and its potential applications in other areas of medicine.
Scientific Research Applications
4-(2-phenylvinyl)-2-(1-pyrrolidinyl)pyrimidine has been studied for its potential applications in the field of medicine. It has been shown to exhibit anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. 4-(2-phenylvinyl)-2-(1-pyrrolidinyl)pyrimidine has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
4-[(E)-2-phenylethenyl]-2-pyrrolidin-1-ylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c1-2-6-14(7-3-1)8-9-15-10-11-17-16(18-15)19-12-4-5-13-19/h1-3,6-11H,4-5,12-13H2/b9-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSORPGDFHELNR-CMDGGOBGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)C=CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=NC=CC(=N2)/C=C/C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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